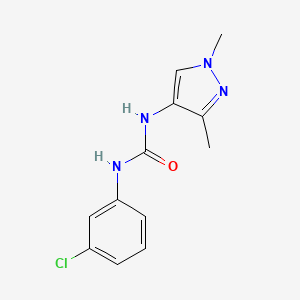
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea, also known as CPPU, is a synthetic plant growth regulator. It belongs to the family of urea derivatives and is commonly used in agriculture to enhance fruit growth and yield. CPPU has been extensively researched for its potential application in plant breeding and genetic engineering.
Mécanisme D'action
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea acts by promoting the activity of cytokinins, a class of plant hormones that regulate cell division and growth. It also inhibits the activity of gibberellins, another class of plant hormones that promote stem elongation. This leads to increased fruit size and yield.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea has been shown to have various biochemical and physiological effects on plants. It promotes the accumulation of carbohydrates and proteins in fruits, leading to improved quality and shelf life. 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea also increases the activity of antioxidant enzymes, which protect plants from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea has several advantages for use in lab experiments. It is stable and easy to handle, and its effects on plant growth and development can be easily measured. However, 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea is expensive and has limited solubility in water, which can make it difficult to apply to plants.
Orientations Futures
There are several potential future directions for research on 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea. One area of interest is its potential application in crop breeding and genetic engineering. 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea may be used to develop new varieties of fruits and vegetables with improved yield and quality. Another area of interest is its potential application in stress tolerance. 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea may be used to enhance the ability of plants to withstand environmental stressors such as drought and heat. Overall, 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea has significant potential for use in agriculture and plant biology research.
Méthodes De Synthèse
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea can be synthesized through a series of chemical reactions. The starting materials are 3-chloroaniline, 1,3-dimethylpyrazole-4-carboxylic acid, and phosgene. The reaction involves the formation of an isocyanate intermediate, which then reacts with the 3-chloroaniline to form 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea. The synthesis process is complex and requires careful handling of hazardous chemicals.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division and elongation, resulting in increased fruit size and yield. 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea has also been used to induce parthenocarpy, a process where fruit develops without fertilization. This has potential applications in seedless fruit production.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-8-11(7-17(2)16-8)15-12(18)14-10-5-3-4-9(13)6-10/h3-7H,1-2H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRAOANIBIIHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide](/img/structure/B7459156.png)
![5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459170.png)
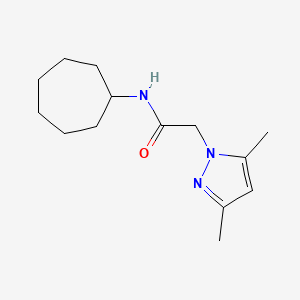


![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)
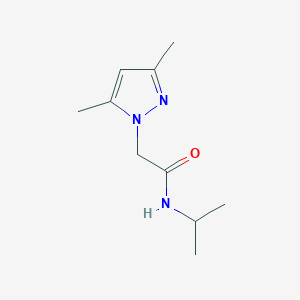
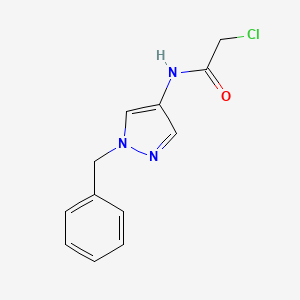
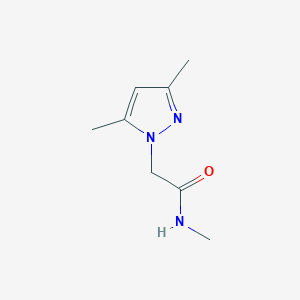


![3-Cyclohexyl-1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-methylurea](/img/structure/B7459245.png)
![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)